molecular formula C25H24N4O3S2 B3294652 N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide CAS No. 887459-20-3

N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide

Cat. No.: B3294652
CAS No.: 887459-20-3
M. Wt: 492.6 g/mol
InChI Key: VNNWINJENCAMAT-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with three distinct moieties:

  • 4-methyl-1,3-benzothiazol-2-yl: A bicyclic heteroaromatic group contributing to π-π stacking and hydrophobic interactions.
  • Pyridin-3-ylmethyl: A pyridine-derived substituent enhancing hydrogen bonding and solubility.
  • 4-(pyrrolidine-1-sulfonyl): A sulfonamide-linked pyrrolidine group, likely influencing steric bulk and metabolic stability.

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3S2/c1-18-6-4-8-22-23(18)27-25(33-22)29(17-19-7-5-13-26-16-19)24(30)20-9-11-21(12-10-20)34(31,32)28-14-2-3-15-28/h4-13,16H,2-3,14-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNWINJENCAMAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the condensation of 2-aminothiophenol with chloroacetic acid to form 2-hydroxybenzothiazole, followed by methylation to introduce the methyl group at the 4-position.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The benzothiazole ring can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be performed on the sulfonyl group to produce sulfonic acids.

  • Substitution: The pyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of benzothiazole sulfones.

  • Reduction: Production of sulfonic acids.

  • Substitution: Introduction of various substituents on the pyridine ring.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and target of interest.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features Reference
Target Compound Benzamide 4-methyl-benzothiazol-2-yl, pyridin-3-ylmethyl, pyrrolidine-1-sulfonyl Dual heterocyclic groups, sulfonamide
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo-pyrimidin Fluorophenyl chromenone, N-methylbenzenesulfonamide 589.1 175–178 Fluorinated chromenone moiety, Suzuki coupling synthesis
N-(4-phenyl-1,3-thiazol-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide Benzamide 4-phenyl-thiazol-2-yl, pyrrolidine-1-sulfonyl Thiazole substituent, sulfonamide; listed in ZINC library for drug discovery
4-(1,2,3,4-tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide Benzenesulfonamide Thiazolyl, thioxo-pyrimidinyl Sulfathiazole derivative, thioxo group enhances stability

Physicochemical and Pharmacological Insights

  • Solubility and Lipophilicity : The target’s pyridin-3-ylmethyl group may enhance aqueous solubility compared to the phenyl-substituted analogue in . The pyrrolidine sulfonyl group, shared with ’s compound, could reduce metabolic clearance .
  • Fluorinated Analogues: The chromenone-containing compound in shows higher molecular weight (589.1 g/mol) and fluorinated substituents, which often enhance bioavailability and membrane permeability .

Research Implications

  • Drug Discovery : The target compound’s dual heterocyclic architecture positions it as a candidate for high-throughput screening against kinases or sulfonamide-targeted enzymes .
  • Structure-Activity Relationship (SAR) : Comparative studies with –3 compounds could elucidate the role of benzothiazole vs. thiazole/pyrimidine cores in modulating activity.

Biological Activity

N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H22N4OS
  • Molecular Weight : 402.5120 g/mol
  • CAS Number : 895000-71-2
  • SMILES Notation : O=C(N(c1sc2c(n1)c(C)ccc2)Cc1cccnc1)c1ccc(cc1)N(C)C

The compound exhibits its biological activity primarily through the inhibition of specific enzymes and receptors. Notably, it has been studied for its interaction with cyclooxygenase enzymes (COX), which are crucial in inflammatory processes.

Inhibitory Activity

Research indicates that derivatives similar to this compound show varying degrees of COX-I and COX-II inhibition:

  • IC50 Values : The most potent derivatives have shown IC50 values as low as 0.52 μM against COX-II, indicating strong inhibitory potential compared to standard drugs like Celecoxib (IC50 = 0.78 μM) .

Anti-inflammatory Effects

The compound's structural features suggest it may possess anti-inflammatory properties. In vivo studies have demonstrated significant reductions in inflammation markers, supporting its potential as a therapeutic agent for inflammatory diseases.

Anticancer Potential

Recent studies have highlighted the anticancer properties of benzothiazole derivatives. The compound may induce apoptosis in cancer cells through various pathways, including the modulation of apoptotic proteins .

Case Studies

  • Study on COX Inhibition :
    • A study evaluated the anti-inflammatory activity of several benzothiazole derivatives, including this compound. It demonstrated a notable reduction in edema in animal models, with an inhibition rate exceeding 60% compared to control groups .
  • Anticancer Activity :
    • In vitro assays showed that the compound could inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the activation of caspase pathways leading to increased apoptosis .

Data Summary Table

PropertyValue
Molecular FormulaC23H22N4OS
Molecular Weight402.5120 g/mol
CAS Number895000-71-2
COX-II IC500.52 μM
Anti-inflammatory Efficacy>60% inhibition
Anticancer ActivityInduces apoptosis in cancer cells

Q & A

Q. What are the key considerations for synthesizing this compound, and how can purity be optimized?

The synthesis involves multi-step reactions, including coupling of the benzothiazole and pyridinylmethyl moieties, followed by sulfonylation. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for coupling steps .
  • Temperature control : Reactions often require moderate heating (35–60°C) to balance yield and side-product formation .
  • Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization ensures high purity (>95%) . Characterization via NMR, HPLC, and HRMS is essential to confirm structural integrity .

Q. How can researchers validate the structural and functional integrity of this compound?

Use a combination of:

  • Spectroscopic techniques : 1^1H/13^13C NMR to verify substituent positions and stereochemistry .
  • Mass spectrometry : HRMS (ESI) to confirm molecular weight and fragmentation patterns .
  • Chromatography : HPLC with UV detection to assess purity and stability under varying pH/temperature conditions .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved bioactivity?

  • Quantum chemical calculations : Predict reactivity of functional groups (e.g., sulfonyl, benzothiazole) using DFT to guide substitutions .
  • Reaction path optimization : Combine computational screening (e.g., transition state analysis) with experimental validation to prioritize synthetic routes .
  • Molecular docking : Simulate interactions with target proteins (e.g., kinases, cholinesterases) to identify structural motifs for enhanced binding .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Controlled comparative assays : Test analogs under identical conditions (e.g., cell lines, concentrations) to isolate substituent effects. For example, fluorination at the benzothiazole 4-position may alter membrane permeability vs. methyl substitution .
  • Meta-analysis : Cross-reference data from analogs with shared cores (e.g., benzothiazole-pyrrolidine sulfonyl hybrids) to identify trends in IC50_{50} values or selectivity .

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

  • Stepwise substitution : Modify one functional group at a time (e.g., pyridinylmethyl vs. pyridinylethyl) to assess impact on bioactivity .
  • In vitro profiling : Screen derivatives against panels of enzymes or cell lines (e.g., anticancer, antimicrobial) to map pharmacophore requirements .
  • Physicochemical profiling : Correlate logP, solubility, and metabolic stability with structural changes (e.g., sulfonyl vs. carbonyl linkers) .

Q. What experimental design principles minimize variability in biological assay outcomes?

  • Standardized protocols : Use validated cell lines (e.g., HepG2 for cytotoxicity) and consistent reagent batches .
  • Positive/Negative controls : Include reference compounds (e.g., doxorubicin for anticancer assays) and vehicle-only groups .
  • Statistical rigor : Apply factorial design (e.g., response surface methodology) to optimize assay conditions and reduce noise .

Q. How can solubility challenges be addressed during formulation for in vivo studies?

  • Co-solvent systems : Use cyclodextrins or PEG-based solutions to enhance aqueous solubility without altering bioactivity .
  • Prodrug derivatization : Introduce hydrophilic groups (e.g., phosphate esters) temporarily to improve bioavailability .

Methodological Notes

  • Data reproducibility : Document reaction conditions (e.g., solvent purity, catalyst ratios) meticulously to enable replication .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide

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